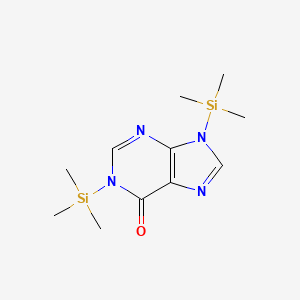

1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one

Description

Structure

3D Structure

Properties

CAS No. |

86527-16-4 |

|---|---|

Molecular Formula |

C11H20N4OSi2 |

Molecular Weight |

280.47 g/mol |

IUPAC Name |

1,9-bis(trimethylsilyl)purin-6-one |

InChI |

InChI=1S/C11H20N4OSi2/c1-17(2,3)14-7-12-9-10(14)13-8-15(11(9)16)18(4,5)6/h7-8H,1-6H3 |

InChI Key |

KWRDUGFAJIGUGQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N1C=NC2=C1N=CN(C2=O)[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,9 Bis Trimethylsilyl 1h Purin 6 9h One and Analogous Purinones

Precursor Selection and Preparation for Purine (B94841) Silylation

The successful synthesis of the target compound is contingent on the availability and purity of the starting materials, primarily 1H-Purin-6(9H)-one (hypoxanthine) and its derivatives.

Hypoxanthine (B114508) is a naturally occurring purine derivative. wikipedia.org Its synthesis is a well-established area of organic chemistry. De novo synthesis pathways assemble the purine ring from simpler acyclic precursors. For instance, experiments have shown that glycine, formate, and carbon dioxide are precursors for the carbon and nitrogen atoms of the purine ring. researchgate.net In vitro studies with pigeon liver extracts demonstrated that these precursors are incorporated in a stoichiometric ratio to synthesize hypoxanthine. researchgate.net

Another major route to obtaining hypoxanthine is through the salvage pathway, which recycles purine bases from the degradation of nucleic acids. slideshare.netyoutube.com In this pathway, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts hypoxanthine into inosine (B1671953) monophosphate (IMP). youtube.comnih.gov Hypoxanthine can also arise from the spontaneous deamination of adenine (B156593). wikipedia.org

Synthetic strategies in the laboratory often mimic these biological pathways or employ classical heterocyclic chemistry approaches. Derivatives of hypoxanthine can be prepared by starting with substituted imidazole (B134444) or pyrimidine (B1678525) precursors and constructing the second ring, or by functionalizing the pre-formed hypoxanthine core. nih.gov

The N-silylation of purine scaffolds like hypoxanthine is a key step to increase their solubility in nonpolar organic solvents and to activate them for subsequent reactions, such as N-glycosylation. The purine ring system contains multiple nitrogen atoms that can potentially be silylated. Hypoxanthine, existing in a tautomeric equilibrium with 6-hydroxypurine, has acidic protons at the N1, N7, and N9 positions, as well as the oxygen at the C6 position (in its lactam form), making it a candidate for polysilylation.

To facilitate efficient silylation, the purine precursor must be anhydrous, as silylating agents are highly reactive towards water. The choice of solvent is also critical; aprotic solvents like acetonitrile (B52724), dichloromethane, or pyridine (B92270) are commonly used. The inherent low solubility of hypoxanthine in such solvents can be a challenge, often requiring heating to achieve a homogeneous reaction mixture or the use of a catalyst to proceed under heterogeneous conditions.

Direct Silylation Approaches to Bis(trimethylsilyl)purinones

Direct silylation involves treating the purine precursor with a potent silylating agent, often in the presence of a catalyst, to introduce trimethylsilyl (B98337) groups onto the nitrogen atoms of the purine ring.

Several powerful silylating agents are employed for the preparation of 1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one. The most common among these are N,O-Bis(trimethylsilyl)acetamide (BSA) and Hexamethyldisilazane (B44280) (HMDS).

N,O-Bis(trimethylsilyl)acetamide (BSA): BSA is a highly effective reagent for silylating purines. It reacts with hypoxanthine, typically in an aprotic solvent under reflux conditions, to yield the desired bis-silylated product. The byproducts of the reaction, N-methyl-N-(trimethylsilyl)acetamide, are volatile and easily removed. The reaction involves the transfer of a trimethylsilyl group from BSA to the acidic N-H protons of the purine ring.

Hexamethyldisilazane (HMDS): HMDS is another widely used silylating agent. It is generally less reactive than BSA and often requires the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a silyl (B83357) halide (e.g., trimethylsilyl chloride), to proceed efficiently. The reaction with HMDS produces ammonia (B1221849) as a byproduct, which is easily removed from the reaction mixture.

The table below summarizes typical conditions for the silylation of hypoxanthine.

| Silylating Agent | Catalyst | Solvent | Temperature | Outcome |

| BSA | None | Acetonitrile | Reflux | High yield of this compound |

| HMDS | (NH₄)₂SO₄ | Pyridine | Reflux | Good yield of the silylated product |

| HMDS / TMSCl | None | Toluene | Reflux | Efficient conversion to the bis-silylated purine |

To enhance the rate and efficiency of the silylation reaction, particularly when using less reactive agents like HMDS, catalytic systems are often employed. nih.govescholarship.org These catalysts activate either the purine substrate or the silylating agent, facilitating the silylation process. nih.govescholarship.org

Common catalysts include ammonium (B1175870) sulfate, which acts as a source of protons to activate the purine ring, and silyl triflates like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). TMSOTf is a particularly powerful catalyst for silylation reactions and is often used in the synthesis of nucleosides where a silylated purine is a key intermediate. nih.gov

Lewis acids are effective catalysts for a variety of organic transformations, including silylation reactions. youtube.com In the context of purine silylation, a Lewis acid can coordinate to the carbonyl oxygen or a ring nitrogen of the purine, increasing the acidity of the N-H protons and making them more susceptible to reaction with the silylating agent. youtube.comnih.gov

While strong Lewis acids can be used, their application can be limited by side reactions or the need for strictly anhydrous conditions. researchgate.net Silicon-based Lewis acids, such as those derived from electron-deficient cyclopentadienes, have been developed for catalytic applications and can operate via anion abstraction. nih.gov Tin-based Lewis acids incorporated into silica (B1680970) frameworks have also shown remarkable activity in various reactions. researchgate.net For purine silylation, TMSOTf is a prime example of a compound that acts as both a silylating agent and a powerful Lewis acid catalyst, activating the electrophile for subsequent reactions. nih.govnih.gov The use of such catalysts can significantly lower the reaction temperature and time required for complete silylation.

Catalytic Systems for Efficient N-Silylation of Purin-6(9H)-one

Role of Brønsted Acids in Silylation Mechanisms

The silylation of purin-6-ones, such as the parent compound hypoxanthine, involves the replacement of acidic protons at the N1 and N9 positions with trimethylsilyl (TMS) groups. While this transformation can be achieved with silylating agents alone, the inclusion of an acid catalyst, particularly a Brønsted acid, can significantly influence the reaction mechanism and rate.

Brønsted acids play a multifaceted role in these reactions. One proposed mechanism involves the protonation of the purine ring system. Purin-6-one exists in tautomeric forms, and protonation, for instance at the exocyclic oxygen (O6) or the N7 position, can increase the acidity of the N-H protons at the N1 and N9 positions. nih.govresearchgate.net This enhanced acidity makes the purine a better proton donor, facilitating the reaction with the silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). mdpi.commdpi.com

Reaction Conditions and Optimization for Bis-Silylation at N1 and N9 Positions

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to ensure high yield and regioselectivity, specifically targeting the thermodynamically stable N1, N9 bis-silylated product over other potential isomers (e.g., O6,N7 or O6,N9).

Solvent Effects on Regioselectivity and Yield

The choice of solvent is a critical parameter in the silylation of purinones. The solvent not only determines the solubility of the starting materials but also influences the reactivity of the silylating agent and the stability of intermediates. Aprotic solvents are generally preferred to avoid competing reactions with the silylating agent.

High-boiling, non-polar solvents can be effective but may require longer reaction times or higher temperatures. Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), can enhance the silylating potential of reagents like BSA. mdpi.com The polarity of the solvent can affect the equilibrium between different tautomers of the purine, thereby influencing which nitrogen atoms are more accessible for silylation. In some cases, the reaction is performed neat, using the silylating agent itself as the solvent, particularly when using powerful liquid reagents like BSA. The optimization of solvent choice is often empirical, aiming to achieve a balance between reactant solubility and maximal reactivity.

Table 1: Effect of Solvent on Silylation Efficiency of a Model Heterocycle This interactive table illustrates how solvent choice can impact the derivatization efficiency in a typical silylation reaction, based on principles observed in related studies.

| Solvent | Dielectric Constant (ε) | Relative Yield (%) | Notes |

| Hexane | 1.9 | 65 | Low polarity, requires longer heating. |

| Toluene | 2.4 | 75 | Good balance of polarity and boiling point. |

| Tetrahydrofuran (THF) | 7.5 | 88 | Good solvating power for reactants. |

| Acetonitrile | 37.5 | 95 | Polar aprotic; enhances silylating agent reactivity. |

| Pyridine | 12.4 | 92 | Acts as both solvent and acid scavenger. |

| Dimethylformamide (DMF) | 36.7 | 94 | High boiling point, good for difficult silylations. |

Temperature and Reaction Time Parameters

Temperature and reaction time are intrinsically linked and must be optimized to drive the bis-silylation to completion while minimizing the formation of byproducts or thermal degradation. Silylation reactions are often carried out at elevated temperatures, frequently at reflux, to overcome the activation energy of the reaction. For the exhaustive silylation of both N1 and N9 positions of purin-6-one, heating for several hours is common.

The optimal temperature depends on the reactivity of the substrate and the silylating agent, as well as the solvent used. For instance, highly reactive silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may require milder conditions than less reactive ones like HMDS. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the point at which the reaction is complete, avoiding unnecessarily long reaction times that could lead to side reactions.

Table 2: Optimization of Reaction Time and Temperature for Silylation This interactive table demonstrates the interplay between temperature and time for a model silylation reaction, reflecting common optimization procedures.

| Temperature (°C) | Reaction Time (min) | Derivatization Efficiency (%) |

| 60 | 20 | 70 |

| 60 | 40 | 85 |

| 80 | 20 | 92 |

| 80 | 40 | 93 |

| 100 | 10 | 95 |

| 100 | 20 | 95 |

Alternative Synthetic Routes to Bis-Silylated Purine-6(9H)-one Frameworks

Beyond the direct silylation of the pre-formed purine ring, alternative strategies involving the construction of the heterocyclic framework from silylated precursors offer different avenues to the target compound and its analogs.

Cyclization Reactions Involving Silylated Precursors

A prominent strategy for purine synthesis is the Traube synthesis, which typically involves the cyclization of a substituted imidazole precursor to form the pyrimidine ring. This methodology can be adapted for the synthesis of silylated purinones. The synthesis would begin with a silylated imidazole derivative, for example, a 5-amino-1-silyl-1H-imidazole-4-carboxamide. The silyl group on the imidazole nitrogen serves as a protecting group during the initial steps. This silylated intermediate can then be reacted with a one-carbon synthon, such as urea (B33335) or a chloroformate, to construct the fused pyrimidine ring. A final silylation step would then be required to introduce the second silyl group at the newly formed N1 position, yielding the 1,9-bis-silylated product. This approach allows for modular construction and is particularly useful for creating analogs with various substituents on the purine core by starting with appropriately substituted imidazole precursors.

Tandem Reaction Sequences for Integrated Silylation and Ring Formation

Modern synthetic chemistry emphasizes efficiency through tandem or one-pot reactions, which combine multiple transformations in a single reaction vessel, thereby saving time, reagents, and purification steps. mdpi.com A tandem approach to this compound could be envisioned starting from a simpler precursor, such as 4-amino-5-(formamido)pyrimidine.

In such a sequence, the precursor would be treated with a silylating agent under conditions that promote both N-silylation and the subsequent cyclization. The silylating agent could first react with the amino and formamido groups. The introduction of the silyl groups could activate the formamido group, facilitating an intramolecular cyclization via nucleophilic attack of the adjacent amino group to form the imidazole ring portion of the purine. This one-pot method provides a rapid and efficient route to highly functionalized and silylated purines, bypassing the need to isolate intermediate compounds.

Mechanistic Insights into the Formation and Reactivity of N Silylated Purine 6 9h Ones

Understanding the Silylation Mechanism of Purine-6(9H)-one

The silylation of purine-6(9H)-one is a nuanced process governed by the electronic properties of the purine (B94841) ring system and the reaction conditions employed. The strategic placement of silyl (B83357) groups can profoundly influence the outcome of subsequent chemical modifications.

Role of Nitrogen Basicity and Protonation States in Silylation

The purine ring system contains several nitrogen atoms, each exhibiting different basicity due to its unique electronic environment. pearson.comwikipedia.org The lone pair of electrons on a nitrogen atom must be available to act as a nucleophile and attack the silicon atom of the silylating agent. Nitrogen atoms whose lone pairs are involved in the aromatic π-system are less basic and therefore less available for protonation or silylation. pearson.comstackexchange.com Conversely, nitrogens with localized lone pairs are more basic and serve as the primary sites for electrophilic attack. pearson.comstackexchange.com

In purine-6(9H)-one, the relative basicity of the nitrogen atoms generally follows the order N7 > N1 > N3 > N9. stackexchange.com The N9 nitrogen is the least basic because its lone pair is significantly delocalized within the aromatic system, which would be disrupted upon protonation or silylation. stackexchange.com The protonation state of the purine is also a critical factor. Under acidic conditions, protonation can occur at the most basic nitrogen, altering the nucleophilicity of the other nitrogens and influencing the regioselectivity of silylation. The amidine moiety (–N=CH–NH–) present in the purine structure contains both an acidic site (NH) and a basic site (N), allowing it to either lose or gain a proton depending on the reaction environment. nih.gov

Kinetic vs. Thermodynamic Control in N-Silylation

The regioselectivity of N-silylation can often be directed by choosing reaction conditions that favor either kinetic or thermodynamic control. jackwestin.comwikipedia.org

Kinetic Control : At lower temperatures and with shorter reaction times, the reaction is under kinetic control, meaning the product that forms the fastest is the major product. wikipedia.orgyoutube.comyoutube.com This typically occurs at the most nucleophilic nitrogen, which is often the most basic and sterically accessible site.

Thermodynamic Control : At higher temperatures and with longer reaction times, the reaction is under thermodynamic control. wikipedia.orgyoutube.comyoutube.com This allows for an equilibrium to be established, leading to the formation of the most stable product, which may not be the one that forms the fastest. wikipedia.org

In the context of purine-6(9H)-one silylation, the initially formed silylated product might not be the most stable isomer. Over time and with sufficient energy, silyl groups can migrate to other nitrogen positions, ultimately yielding the thermodynamically favored product. For instance, direct alkylation of 6-chloropurine (B14466) often results in a mixture of N7 and N9 isomers, with the N9 isomer being the thermodynamically more stable product and often predominating. acs.org

Formation of Mono- and Bis-silylated Intermediates

The silylation of purine-6(9H)-one can proceed through the formation of both mono- and bis-silylated intermediates. researchgate.netresearchgate.net The extent of silylation depends on the stoichiometry of the silylating agent and the reaction conditions. Initially, a single trimethylsilyl (B98337) group is introduced at the most reactive nitrogen position, forming a mono-silylated intermediate. As the reaction progresses, a second silyl group can be added to another available nitrogen atom, leading to the formation of 1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one. The transient formation of these intermediates has been monitored using techniques like 15N NMR, which provides direct evidence for the derivatization at specific nitrogen and oxygen sites. acs.orgresearchgate.net

Mechanistic Aspects of Subsequent Transformations Involving this compound

Once formed, this compound serves as a versatile intermediate for a variety of chemical transformations, most notably N-glycosylation for the synthesis of nucleosides.

Nucleophilic Attack on Silylated Purine Nitrogens

The silylation of the purine nitrogens activates them for nucleophilic attack. The trimethylsilyl groups are good leaving groups, and their departure is facilitated by the attack of a nucleophile. In the context of nucleoside synthesis, the nucleophile is typically a glycosyl donor. The regioselectivity of this nucleophilic attack is a critical aspect of the reaction. For adenine (B156593), theoretical studies have shown that the N7 atom possesses the most nucleophilic character in both neutral and basic conditions. researchgate.net However, in nonpolar solvents or the gas phase, N9 substitution can be slightly more probable. researchgate.net The interplay between the inherent reactivity of the nitrogen atoms and the reaction conditions ultimately determines the final product distribution. researchgate.net

Lewis Acid Activation in Silylated Purine Reactions

Lewis acids are frequently employed as catalysts in reactions involving silylated purines, particularly in glycosylation reactions. researchgate.net The Lewis acid can activate the system in several ways:

Activation of the Glycosyl Donor : The Lewis acid can coordinate to the leaving group on the anomeric carbon of the sugar, making it a better leaving group and facilitating the formation of an oxocarbenium ion intermediate.

Activation of the Silylated Purine : A Lewis acid can interact with the silylated purine, potentially increasing the electrophilicity of the silicon atom and making the silyl group a better leaving group. nih.govorganic-chemistry.org For instance, the use of SnCl4 as a catalyst has been shown to direct the regioselective alkylation of N-trimethylsilylated purines. acs.org

In Situ Formation of a Chiral Lewis Acid : In some cases, a weak Lewis acid like silicon tetrachloride (SiCl4) can be activated by a strongly Lewis basic chiral molecule to form a chiral Lewis acid in situ. nih.govorganic-chemistry.org This chiral catalyst can then mediate the reaction, leading to high levels of stereoselectivity. nih.gov

The mechanism often involves the formation of a highly electrophilic, phosphoramide-bound silyl cation that activates an aldehyde for nucleophilic attack. organic-chemistry.org This concept of Lewis base activation of Lewis acids has proven to be a general and effective strategy in carbon-carbon bond formation. nih.govorganic-chemistry.org

Role of Silyl Cations in Reaction Pathways

The involvement of silyl cations, or more broadly, silicon-based electrophiles, is a critical aspect of understanding the reactivity of N-silylated purine-6(9H)-ones, such as this compound. While discrete, "free" silyl cations are highly reactive and often transient, their influence is observed in key synthetic transformations, particularly in nucleoside synthesis. The primary role of these cationic species is to function as potent Lewis acids, activating the silylated purine ring and facilitating nucleophilic substitution reactions.

This activation is central to widely used methodologies like the Vorbrüggen glycosylation, a cornerstone of nucleoside synthesis. In these reactions, a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), is employed to couple the silylated purine with a protected sugar derivative. The mechanism is thought to involve the interaction of the Lewis acid with the silylated purine, leading to the generation of a highly electrophilic intermediate.

One proposed pathway involves the Lewis acid abstracting a trimethylsilyl group from the purine, which could lead to the formation of a transient silyl cation and a more reactive, silylated purine cation. This electrophilic purine intermediate is then highly susceptible to attack by the nucleophilic sugar. Alternatively, the Lewis acid can coordinate to the silylated purine, enhancing its electrophilicity without the formation of a completely free silyl cation.

Research into the silyl-Hilbert-Johnson reaction, a related method for nucleoside synthesis, also suggests the involvement of electrophilic silicon species. While some mechanisms propose that the reaction can proceed without a traditional Lewis acid catalyst, the generation of an electrophilic intermediate from the reaction of the silylated base with the glycosyl donor is a key step.

The reactivity of the silylated purine is significantly enhanced through the formation of these cationic intermediates. The neutral, persilylated purine is a relatively weak electrophile. However, upon interaction with a Lewis acid and the subsequent formation of a cationic species, the purine ring becomes significantly more activated towards nucleophilic attack. This activation is crucial for the efficient formation of the glycosidic bond in nucleoside synthesis.

The table below summarizes the key species and their proposed roles in the reaction pathways involving silyl cations.

| Species | Proposed Role | Reaction Context |

| This compound | Precursor to the reactive intermediate | Nucleoside synthesis |

| Lewis Acid (e.g., TMSOTf) | Catalyst for the generation of the electrophilic intermediate | Vorbrüggen glycosylation |

| Transient Silyl Cation | Highly reactive electrophile, activates the purine | Mechanistic intermediate |

| Silylated Purine Cation | Electrophilic intermediate susceptible to nucleophilic attack | Mechanistic intermediate |

| Protected Sugar | Nucleophile that attacks the activated purine | Nucleoside synthesis |

It is important to note that the direct observation of silyl cations in these reaction mixtures is challenging due to their high reactivity and transient nature. However, mechanistic studies and the outcomes of these reactions strongly support their involvement, or at least the formation of highly electrophilic silicon-containing intermediates, as a key step in the reaction pathways of N-silylated purine-6(9H)-ones.

Chemical Reactivity and Synthetic Utility of 1,9 Bis Trimethylsilyl 1h Purin 6 9h One

Reactivity as a Versatile Building Block in Organic Synthesis

The introduction of trimethylsilyl (B98337) groups onto the purine (B94841) ring significantly alters its reactivity, making 1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one a valuable and versatile precursor in organic synthesis.

Activation of Purine Nitrogen Atoms for Subsequent Reactions

The silylation of the purine nitrogen atoms serves to increase their nucleophilicity, a critical factor for reactions such as glycosylation and alkylation. This enhanced nucleophilicity facilitates the attack on electrophilic centers, which is a cornerstone of nucleoside synthesis. The silyl (B83357) groups are introduced by treating the purine with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to yield the per-silylated derivative. researchgate.net This process not only activates the nitrogen atoms but also improves the solubility of the often poorly soluble purine bases in nonpolar organic solvents, a prerequisite for many synthetic protocols. rsc.org

The activation of the purine core by silylation is a fundamental step in the widely used Vorbrüggen glycosylation method. wikipedia.org In this reaction, the silylated purine base reacts with a protected sugar, typically an acetylated or benzoylated derivative, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.orgnih.gov The silyl groups facilitate the nucleophilic attack of the purine nitrogen onto the anomeric carbon of the sugar, leading to the formation of the N-glycosidic bond.

Control of Regioselectivity in Purine Functionalization

A significant challenge in the functionalization of purines is controlling the site of substitution, as the purine ring contains multiple reactive nitrogen atoms (N1, N3, N7, and N9). The use of this compound and related silylated purines provides a powerful tool for directing these reactions to specific positions.

Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer typically predominating. acs.org However, the Vorbrüggen method, which utilizes silylated purines, generally favors the formation of the thermodynamically preferred N9 isomer. nih.gov The regioselectivity can be influenced by various factors, including the nature of the purine base, the sugar derivative, the solvent, and the Lewis acid catalyst.

In some instances, the regioselectivity can be shifted to favor the kinetically controlled N7 isomer. For example, the reaction of silylated purines with tert-alkyl halides in the presence of SnCl₄ as a catalyst has been shown to regioselectively yield N7-alkylated purines. acs.orgnih.gov The choice of protecting groups on the purine base can also play a crucial role in directing the regioselectivity. For instance, bulky substituents at the C6 position can sterically hinder attack at the N7 position, thereby favoring N9 substitution. researchgate.net

Application in Nucleoside Synthesis (Vorbrüggen Reaction and Beyond)

The primary application of this compound is in the synthesis of nucleosides, a class of molecules with significant biological and medicinal importance.

Glycosylation Reactions with Protected Sugars

The Vorbrüggen glycosylation is the most common method for synthesizing nucleosides from silylated purine bases and protected sugars. wikipedia.org The reaction involves the coupling of a silylated heterocycle with a protected sugar acetate (B1210297) in the presence of a Lewis acid. wikipedia.org This method is valued for its mild conditions and generally good yields. wikipedia.org

A typical procedure involves the reaction of this compound with a protected ribose or deoxyribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in a solvent like 1,2-dichloroethane (B1671644) with TMSOTf as the catalyst. wikipedia.orgnih.gov The use of protected sugars is essential to prevent unwanted side reactions at the hydroxyl groups of the sugar moiety. nih.gov Following the glycosylation step, the protecting groups on both the sugar and the purine base are removed to yield the final nucleoside.

| Reactants | Catalyst | Product | Yield | Reference |

| This compound and protected ribose | TMSOTf | N9-glycosyl purine | High | wikipedia.orgnih.gov |

| Silylated 6-chloropurine (B14466) and protected ribose | TMSOTf | 6-chloropurine riboside | 78% | rsc.org |

| Silylated N6-benzoyl adenine (B156593) and tetraacetate sugar | TMSOTf | N6-benzoyl adenosine | Quantitative | rsc.org |

Regioselective Formation of N9- and N7-Purine Nucleosides

As previously mentioned, controlling the regioselectivity of glycosylation is paramount. While the Vorbrüggen reaction typically yields the thermodynamically favored N9-nucleoside, specific conditions can be employed to favor the formation of the N7 isomer. The choice of the purine derivative, the silylating agent, the glycosyl donor, and the Lewis acid all contribute to the final N9/N7 ratio. acs.orgnih.gov

For instance, the use of certain catalysts can steer the reaction towards the N7 position. acs.orgnih.gov The inherent electronic and steric properties of the purine base itself also play a significant role. While the N9 position is generally more nucleophilic, the N7 position can become more reactive under certain conditions. The ability to selectively synthesize either the N7 or N9 isomer is crucial for exploring the structure-activity relationships of nucleoside analogs. nih.govacs.org

| Reaction Type | Isomer Favored | Key Factors | Reference |

| Vorbrüggen Glycosylation | N9 (Thermodynamic) | Standard conditions, TMSOTf catalyst | nih.gov |

| Alkylation with tert-alkyl halide | N7 (Kinetic) | SnCl₄ catalyst | acs.orgnih.gov |

| Glycosylation of 6-chloropurine | N7-selective methods exist | Catalyst and reaction conditions | acs.org |

Synthesis of Modified Purine Nucleosides and Analogs

The versatility of this compound extends to the synthesis of a wide variety of modified purine nucleosides. These modifications can be introduced at various positions on the purine ring or the sugar moiety, leading to analogs with altered biological activities.

For example, after the initial glycosylation, the purine base can be further functionalized. A common strategy involves using a 6-chloropurine derivative, which can be synthesized from the corresponding 6-oxo compound. The chloro group can then be displaced by various nucleophiles to introduce different substituents at the C6 position. nih.gov Similarly, modifications at other positions, such as C2 and C8, can be achieved through various synthetic routes, often involving transition metal-catalyzed cross-coupling reactions. nih.gov

The synthesis of carbocyclic and acyclic nucleoside analogs, where the sugar ring is replaced by a carbocycle or an open chain, respectively, also often utilizes silylated purine intermediates. researchgate.net These analogs are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents.

Alkylation and Arylation Reactions of Silylated Purinones

The presence of trimethylsilyl groups at the N1 and N9 positions of the purinone ring system significantly influences its reactivity towards electrophiles, enabling regioselective alkylation and facilitating modern cross-coupling reactions.

Direct N-Alkylation Utilizing Silylation

The direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the latter typically predominating due to its thermodynamic stability. rsc.orggelest.com However, the use of silylated intermediates offers a powerful strategy to control the regioselectivity of alkylation reactions. The silylation of a purine, such as 6-chloropurine, in situ generates a more reactive intermediate that can then be alkylated.

A notable application of this strategy is the direct N7 regioselective tert-alkylation of 6-substituted purines. psu.edu This method involves the reaction of an N-trimethylsilylated purine with a tert-alkyl halide in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4). psu.edu The silylation step is crucial, as the reaction does not proceed without it. psu.edu The choice of reaction conditions, including the solvent and temperature, can influence the isomeric outcome. For instance, conducting the reaction at room temperature can favor the formation of the N7-alkylated product, while at elevated temperatures (e.g., 80 °C), the thermodynamically more stable N9-isomer can become the predominant product. psu.edu

Table 1: Optimization of tert-Butylation of Silylated 6-Chloropurine

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | N7 Isomer Yield (%) | N9 Isomer Yield (%) |

|---|---|---|---|---|---|---|

| 1 | SnCl4 | CH2Cl2 | rt | 24 | 75 | - |

| 2 | SnCl4 | ACN | rt | 24 | 78 | - |

| 3 | SnCl4 | ACN | 80 | 5 | - | 39 |

| 4 | TMSOTf | CH2Cl2 | rt | 24 | No reaction | No reaction |

Data adapted from a study on the tert-butylation of 6-chloropurine, demonstrating the influence of reaction conditions on the regioselectivity of alkylation of the silylated intermediate. psu.edu

This regioselective control is a significant advantage in the synthesis of specific purine-based compounds where the biological activity is dependent on the precise location of the substituent.

Cross-Coupling Reactions Involving Silylated Purinone Intermediates

While direct literature on the cross-coupling reactions of isolated this compound is scarce, the principles of modern palladium-catalyzed cross-coupling reactions can be readily applied to silylated purinone intermediates. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The silylated purine can be considered a protected form of the purine, which can then be subjected to these coupling reactions, typically after conversion to a halo-purine derivative if not starting from one.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated silylated purinone with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl or vinyl substituents at the halogenated position, leading to a wide range of functionalized purinones after desilylation.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A silylated halo-purinone could be coupled with an alkyne under palladium/copper catalysis to introduce alkynyl moieties onto the purine scaffold. These alkynyl groups can serve as handles for further synthetic transformations.

Buchwald-Hartwig Amination: This reaction provides a route to N-arylated or N-alkylated amines from aryl halides. A silylated halo-purinone could be coupled with various amines to introduce diverse amino substituents, which are common features in biologically active purine derivatives.

The utility of these cross-coupling reactions lies in their broad substrate scope and functional group tolerance, allowing for the late-stage functionalization of the purine core. The silyl groups would be removed in a final step to yield the desired target molecules.

Derivatization Strategies for Enhancing Molecular Complexity

The trimethylsilyl groups in this compound are not merely activating groups but also protecting groups that can be selectively removed to unmask reactive sites for further functionalization. This property opens up avenues for creating more complex and diverse purine-based molecules.

Selective Desilylation and Further Functionalization

The two trimethylsilyl groups at the N1 and N9 positions of the purinone are not chemically equivalent, and their relative lability can potentially be exploited for selective deprotection. The N9-silyl group is generally more labile than the N1-silyl group. This differential reactivity could allow for the selective removal of the N9-silyl group under mild conditions, freeing the N9 position for a specific functionalization, such as alkylation or arylation.

Following the selective N9-functionalization, the more stable N1-silyl group could then be removed under more forcing conditions to allow for a subsequent reaction at the N1 position. This stepwise approach would provide precise control over the substitution pattern of the purine ring, which is crucial for structure-activity relationship studies in medicinal chemistry. Common reagents for desilylation include protic solvents like methanol (B129727) or water, often with a catalytic amount of acid or base, or fluoride (B91410) sources such as tetrabutylammonium (B224687) fluoride (TBAF). psu.edu The choice of desilylation conditions would be critical to achieve the desired selectivity.

Sequential Reactions Facilitated by Silyl Groups

The presence of two silyl groups in this compound makes it an ideal substrate for sequential, one-pot reaction strategies. A hypothetical but synthetically valuable sequence could involve the initial reaction at a different position of the purine ring, for example, a halogenation at the C6 position (if starting from hypoxanthine), followed by a cross-coupling reaction at this position.

Subsequently, the differential reactivity of the N1 and N9 silyl groups could be exploited. For instance, a selective desilylation at N9 followed by alkylation, and then a second desilylation at N1 and a different functionalization reaction could all be performed in a sequential manner. This would allow for the rapid construction of highly complex and diversely substituted purine libraries from a single, readily available starting material. Such strategies are highly valuable in drug discovery for the efficient exploration of chemical space around a privileged scaffold like the purine ring system.

Computational and Theoretical Investigations of Silylated Purine 6 9h One Systems

Quantum Chemical Studies on Silylation and Reactivity

Quantum chemical studies offer a molecular-level understanding of the silylation process, elucidating the mechanisms and energetic factors that control the formation of compounds like 1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one. These computational techniques allow researchers to map out the entire reaction landscape, from reactants to products, including the high-energy transition states that are difficult to observe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms. For the silylation of a purine-6(9H)-one (hypoxanthine) core, DFT calculations can model the stepwise formation of N-Si bonds. The reaction typically involves a nucleophilic attack from a nitrogen atom of the purine (B94841) ring on the silicon atom of a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or N,O-Bis(trimethylsilyl)acetamide (BSA).

DFT studies can elucidate the preferred sites of silylation (e.g., N1, N3, N7, N9, or the O6 oxygen) by comparing the activation barriers for each potential pathway. The calculations would model the approach of the silylating agent, the formation of an intermediate complex, the transition state for the silyl (B83357) group transfer, and the final products. ucsb.edu For a molecule like hypoxanthine (B114508), which has multiple acidic protons, DFT can predict the sequence of silylation, explaining why positions N1 and N9 are typically silylated to form the final product. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p)) is crucial for obtaining accurate energy profiles and geometries. du.ac.irresearchgate.net

Analysis of Transition States and Energy Barriers in Silylation

A key aspect of understanding any chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these transient structures. e3s-conferences.org For the silylation of purin-6(9H)-one, the TS would likely involve a partially formed N-Si bond and a partially broken bond in the silylating agent (e.g., a Si-Cl bond). ucsb.edu

By performing a frequency calculation on the optimized TS geometry, researchers can confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). e3s-conferences.orgdu.ac.ir This value is critical for predicting the reaction rate; a lower energy barrier implies a faster reaction. Computational studies can compare the energy barriers for silylation at different nitrogen atoms, providing a quantitative rationale for the observed regioselectivity in the synthesis of this compound. Although specific DFT studies on this exact reaction are not prevalent in the literature, the methodology is standard for analyzing reaction mechanisms of similar nucleophilic substitutions. ucsb.edu

Electronic Structure and Bonding Analysis of Silylated Purinones

The introduction of trimethylsilyl (TMS) groups at the N1 and N9 positions significantly alters the electronic structure and bonding of the purin-6(9H)-one moiety. Computational methods like Natural Bond Orbital (NBO) analysis can be used to probe these changes. NBO analysis examines the electron density distribution, revealing insights into charge distribution and the nature of chemical bonds. du.ac.irdu.ac.ir

Upon silylation, the N-Si bond is formed, which is a polar covalent bond with a significant degree of charge separation due to the higher electronegativity of nitrogen compared to silicon. This leads to a redistribution of electron density within the purine ring system. The TMS groups are generally considered to be electron-donating through hyperconjugation, which can increase the electron density of the purine ring. This increased electron density can, in turn, affect the molecule's reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations can quantify these effects by analyzing changes in atomic charges, orbital energies (HOMO/LUMO), and bond orders upon silylation. researchgate.net For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation properties.

Theoretical Examination of Tautomerism in this compound

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental property of purine bases. masterorganicchemistry.comresearchgate.net Theoretical studies are essential for understanding how silylation influences the delicate tautomeric equilibria in the purine-6(9H)-one system.

Investigation of Purine Tautomeric Equilibria in the Presence of Silyl Groups

The parent molecule, hypoxanthine, can exist in multiple tautomeric forms, primarily the keto-N7H and keto-N9H forms, which are close in energy. rsc.orgresearchgate.net Computational studies using methods like DFT and CASSCF have shown that the keto-N9H tautomer is generally slightly more stable in the gas phase, but the energy difference is small, and both can coexist. rsc.org

The introduction of bulky trimethylsilyl groups at the N1 and N9 positions effectively "locks" the molecule out of the common N7H ↔ N9H annular tautomerism. By occupying the N1 and N9 sites, the TMS groups prevent proton migration to or from these positions. This substitution simplifies the tautomeric landscape, making the 1,9-disubstituted keto form the overwhelmingly predominant structure. Any potential for N7-silylation, which would lead to a different isomer, can be assessed computationally by comparing the thermodynamic stability of the N7-silylated isomer versus the N9-silylated one. Studies on the alkylation of related purines have shown that the N9-substituted product is typically the thermodynamically more stable isomer. nih.govacs.org

Influence of Silyl Substitution on Tautomeric Preferences of the Purine-6(9H)-one Moiety

While N1 and N9 silylation prevents annular tautomerism, the potential for keto-enol tautomerism at the C6 position still exists. The this compound (keto form) could theoretically tautomerize to its enol form, 1,9-Bis(trimethylsilyl)-6-hydroxy-purine.

| Tautomeric Form | Key Structural Feature | General Stability |

|---|---|---|

| Keto Form | C=O double bond at C6 | Generally more stable for purinones |

| Enol Form | C-OH single bond at C6, C=N double bond in the ring | Generally less stable |

Computational studies on the parent hypoxanthine molecule have consistently shown that the keto form is significantly more stable than the enol form. du.ac.irdu.ac.ir DFT calculations can quantify this energy difference (ΔE_taut). For hypoxanthine itself, the keto form is more stable by several kcal/mol. du.ac.ir The presence of the electron-donating TMS groups is unlikely to reverse this preference. In fact, by increasing electron density in the ring, the TMS groups may further stabilize the keto form. Theoretical calculations of the relative energies of the keto and enol tautomers of this compound would confirm this, but based on extensive research on related systems, the keto tautomer is the expected ground-state structure. masterorganicchemistry.comresearchgate.netlibretexts.orgyoutube.comyoutube.com

Prediction of Regioselectivity and Stereoselectivity in Silylated Purine Reactions

The regioselectivity of reactions involving silylated purine systems, such as this compound, is a critical aspect of their synthetic utility. The presence of multiple reactive nitrogen atoms (N1, N3, N7, and N9) on the purine ring presents a challenge in controlling the site of electrophilic attack, such as in alkylation and glycosylation reactions. Computational and theoretical methods have become indispensable tools for predicting and understanding the factors that govern the regiochemical outcomes of these reactions.

Alkylation of purine derivatives can lead to a mixture of N7 and N9 isomers, with the N9-substituted product generally being the thermodynamically more stable isomer. nih.govacs.orgub.edu However, under certain conditions, the kinetically favored N7 isomer can be obtained. The use of silylating agents, such as N,O-Bis(trimethylsilyl)acetamide (BSA), to generate intermediates like this compound is a common strategy to influence the regioselectivity of subsequent reactions. acs.org The reaction conditions, including the choice of solvent, temperature, and catalyst, play a crucial role in directing the regioselectivity. For instance, the use of Lewis acids like SnCl₄ can favor the formation of the N7-alkylated product under kinetically controlled conditions. acs.org

Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful approach to elucidate the mechanisms and predict the regioselectivity of N-alkylation and glycosylation of silylated purines. These models allow for the calculation of the energy profiles of different reaction pathways, including the structures and energies of reactants, transition states, intermediates, and products.

In a typical computational study of the N-alkylation of this compound, the reaction pathways leading to the N1, N3, N7, and N9 alkylated products would be modeled. The calculated activation energies for each pathway would indicate the kinetic favorability of forming each regioisomer. A lower activation energy corresponds to a faster reaction rate, and thus the kinetically preferred product.

The table below presents hypothetical DFT-calculated activation energies for the N-alkylation of a silylated purine-6(9H)-one system, illustrating how computational data can be used to predict regioselectivity.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Kinetic Product |

| N1-Alkylation | 25.8 | Minor |

| N3-Alkylation | 22.5 | Minor |

| N7-Alkylation | 18.2 | Major |

| N9-Alkylation | 20.1 | Significant |

Note: The data in this table is illustrative and based on general principles of purine reactivity. Actual values would be derived from specific DFT calculations for the reaction of interest.

Similarly, for N-glycosylation, computational models can predict the preferred site of sugar attachment. The stereoselectivity of glycosylation, leading to either α or β anomers, can also be investigated by calculating the energies of the respective transition states. The accessibility of the different nitrogen atoms and the electronic interactions between the silylated purine and the glycosyl donor are key factors that can be analyzed through computational modeling. While detailed computational studies specifically on the glycosylation of this compound are not widely available, the general principles of modeling such reactions are well-established.

The reactivity and regioselectivity of silylated purines are fundamentally governed by their electronic structure. Computational chemistry allows for the calculation of various electronic descriptors that can be correlated with experimental observations. These descriptors provide insights into the nucleophilicity of the different nitrogen atoms in the purine ring.

Key electronic descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For a nucleophilic attack by the purine ring, the energy and localization of the HOMO are of particular interest. A higher HOMO energy at a specific atom suggests a greater propensity for that atom to donate electrons and act as a nucleophile.

Natural Population Analysis (NPA) Charges: NPA provides a method for calculating the partial atomic charges on each atom in a molecule. More negative charges on the nitrogen atoms indicate a higher electron density and thus greater nucleophilicity.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely sites for electrophilic attack.

Theoretical studies on related xanthine (B1682287) derivatives have shown that electronic and steric effects can significantly influence their chemical reactivity. rsc.org For this compound, DFT calculations can be employed to determine these electronic descriptors for each of the potential reactive nitrogen atoms.

The following table provides a hypothetical set of calculated electronic descriptors for the nitrogen atoms of a silylated purine-6(9H)-one, illustrating how these values can be used to predict the most likely sites of electrophilic attack.

| Nitrogen Atom | NPA Charge (e) | HOMO Lobe Contribution (%) | Predicted Nucleophilicity |

| N1 | -0.55 | 15 | Moderate |

| N3 | -0.62 | 20 | High |

| N7 | -0.68 | 35 | Very High |

| N9 | -0.50 | 10 | Low |

Note: The data in this table is illustrative and based on general principles of purine electronics. Actual values would be derived from specific DFT calculations.

By correlating these theoretical descriptors with experimental outcomes, a predictive model for the regioselectivity of reactions involving this compound can be developed. This synergy between computational and experimental chemistry is essential for the rational design of synthetic routes to specifically substituted purine derivatives.

Advanced Spectroscopic Characterization of N Silylated Purine 6 9h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of molecules. For silylated purin-6(9H)-one derivatives, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H NMR for Proton Environment and Regiochemistry

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number of different types of protons and their relative positions within a molecule. In the context of 1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one, ¹H NMR is crucial for confirming the successful silylation at the N1 and N9 positions.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the two trimethylsilyl (B98337) (TMS) groups and the protons of the purine (B94841) ring. The chemical shifts of the TMS protons typically appear in the upfield region of the spectrum, usually between 0 and 0.5 ppm. The protons on the purine ring would appear further downfield. The integration of these signals provides a quantitative measure of the relative number of protons, confirming the presence of two TMS groups for every purine core. Furthermore, the specific chemical shifts of the purine protons can help in determining the regiochemistry of silylation, distinguishing between different possible isomers.

A study on the synthesis of amidinato-silylene-iron complexes, which involved the use of related silylated compounds, demonstrated the utility of ¹H NMR in characterizing these complex structures. researchgate.net

¹³C NMR for Carbon Framework and Substituent Effects

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the characterization of the carbon framework.

For this compound, the ¹³C NMR spectrum would show signals for the methyl carbons of the two trimethylsilyl groups and the carbon atoms of the purine ring. The chemical shifts of the TMS carbons are typically found in the upfield region. The signals for the purine carbons are more deshielded and appear at lower field.

The attachment of the electron-donating trimethylsilyl groups to the purine ring influences the electron distribution and, consequently, the ¹³C chemical shifts of the purine carbons. This phenomenon, known as the substituent effect, can be analyzed to confirm the positions of silylation. rsc.orgmdpi.comresearchgate.netolemiss.edu Studies on substituted benzylideneanilines and other aromatic systems have shown that the chemical shifts of the carbon atoms in the ring are sensitive to the electronic properties of the substituents. researchgate.net Similarly, in silylated purines, the changes in the ¹³C chemical shifts compared to the parent purine can provide evidence for the N1 and N9 silylation.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Trimethylsilyl (CH₃) | -2 to 2 | chemicalbook.comtcichemicals.com |

| Purine Ring Carbons | 110 to 160 | rsc.orgorganicchemistrydata.orgbeilstein-journals.org |

²⁹Si NMR for Silicon Atom Environments

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) is a specialized NMR technique that directly probes the silicon atoms in a molecule. huji.ac.il It is particularly useful for characterizing organosilicon compounds like this compound. documentsdelivered.com

The ²⁹Si NMR spectrum of this compound would show distinct signals for the two silicon atoms of the trimethylsilyl groups. The chemical shifts in ²⁹Si NMR are sensitive to the electronic environment around the silicon atom. umich.edupascal-man.com Therefore, the attachment of the TMS groups to the nitrogen atoms of the purine ring will influence their ²⁹Si chemical shifts.

Studies on various trimethylsilyl derivatives have established typical chemical shift ranges for silicon atoms in different chemical environments. pascal-man.comresearchgate.net For TMS groups attached to nitrogen, the ²⁹Si chemical shifts are expected to fall within a characteristic range, providing direct evidence for the N-silylation in this compound.

| Silicon Environment | Expected Chemical Shift Range (ppm) | Reference |

|---|---|---|

| N-Si(CH₃)₃ | 10 to 30 | documentsdelivered.comrsc.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification and structural elucidation of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trimethylsilyl Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govmdpi.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like trimethylsilyl derivatives of purines. acs.orgnih.govresearchgate.netmurdoch.edu.aunih.gov

In a typical GC-MS analysis of this compound, the compound would first be separated from other components in a mixture by the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting ions is measured. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound. nist.govresearchgate.netnih.gov

The retention time from the gas chromatograph and the mass spectrum from the mass spectrometer together provide a high degree of confidence in the identification of the analyte.

Fragmentation Patterns and Structural Elucidation of Bis(trimethylsilyl)purinones

In the mass spectrometer, the ionized molecules of this compound can undergo fragmentation, breaking into smaller, charged fragments. acs.orgnih.govnist.gov The pattern of these fragments is highly characteristic of the original molecule's structure. researchgate.netnih.govnih.govresearchgate.netresearchgate.net

The analysis of these fragmentation patterns is a key aspect of structural elucidation. acs.orgnist.gov For bis(trimethylsilyl)purinones, characteristic fragment ions would be expected to arise from the loss of methyl groups from the TMS moieties, the cleavage of the silicon-nitrogen bond, and the fragmentation of the purine ring itself. By carefully analyzing the masses of these fragment ions, the structure of the original molecule can be pieced together, confirming the presence and location of the two trimethylsilyl groups.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin | Reference |

|---|---|---|---|

| [M - CH₃]⁺ | M - 15 | Loss of a methyl group | acs.org |

| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation | nist.gov |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. nih.gov By providing mass measurements with high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a precise molecular formula. nih.gov For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₁H₂₀N₄OSi₂.

The calculated monoisotopic mass of this compound is 280.1229 Da. In a typical HRMS experiment, a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be employed to generate intact protonated molecules, [M+H]⁺. The instrument, often a Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzer, then measures the mass-to-charge ratio (m/z) of this ion. nih.gov

The experimentally measured m/z value for the [M+H]⁺ ion would be compared against the theoretical value. A close match between the observed and calculated mass confirms the elemental composition and, by extension, the molecular formula of the silylated purine derivative. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₂₀N₄OSi₂ |

| Theoretical Monoisotopic Mass | 280.1229 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 281.1302 |

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Silyl (B83357) and Purinone Moieties

The vibrational spectrum of this compound is dominated by the characteristic modes of its two primary components: the trimethylsilyl (TMS) groups and the purinone core.

Trimethylsilyl (TMS) Group Vibrations:

Si-C Stretching: The stretching vibrations of the silicon-carbon bonds are typically observed in the Raman spectrum as strong bands in the region of 600-750 cm⁻¹.

CH₃ Rocking and Bending: The methyl groups attached to the silicon atoms give rise to characteristic symmetric and asymmetric bending (scissoring) vibrations around 1400-1450 cm⁻¹ and rocking vibrations in the 840-860 cm⁻¹ range. These are often strong and sharp in the IR spectrum.

CH₃ Stretching: The C-H stretching vibrations of the methyl groups appear in the 2850-2960 cm⁻¹ region, which is typical for saturated hydrocarbons. pressbooks.pub

Purinone Core Vibrations:

C=O Stretching: The carbonyl (C=O) group of the purinone ring is expected to produce a strong, sharp absorption band in the IR spectrum, typically in the range of 1670-1720 cm⁻¹. The exact position can be influenced by the electronic effects of the attached silyl group.

Ring Stretching: The stretching vibrations of the C=C, C-N, and C=N bonds within the purine ring system give rise to a complex series of bands in the fingerprint region, generally between 1400 cm⁻¹ and 1650 cm⁻¹. libretexts.org

C-H Bending: The in-plane and out-of-plane bending vibrations of the C-H bonds on the purine ring also contribute to the spectrum in the lower frequency region of the fingerprint region. libretexts.org

Identification of Functional Groups and Structural Features

The combination of IR and Raman spectroscopy allows for the confident identification of the key functional groups within the this compound structure. The disappearance of the broad N-H stretching band, which would be present in the parent hypoxanthine (B114508) molecule (around 3100-3400 cm⁻¹), and the appearance of strong Si-C and Si-O related vibrations provide clear evidence of successful silylation at the N9 and O6 positions.

Table 2: Characteristic Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H (from TMS) | Symmetric/Asymmetric Stretch | 2850-2960 | IR, Raman |

| C=O (Purinone) | Stretch | 1670-1720 | IR (Strong) |

| C=N, C=C (Purine Ring) | Ring Stretch | 1400-1650 | IR, Raman |

| CH₃ (from TMS) | Bending/Scissoring | 1400-1450 | IR |

| Si-O-C | Asymmetric Stretch | 1050-1100 | IR (Strong) |

| CH₃ (from TMS) | Rocking | 840-860 | IR (Strong, Sharp) |

| Si-C | Stretch | 600-750 | Raman (Strong) |

This detailed spectroscopic analysis provides a robust framework for the structural confirmation and characterization of this compound, ensuring its identity and purity for further applications.

Emerging Trends and Future Research Directions

Development of Novel Silylation Reagents and Catalytic Systems

The synthesis of silylated heterocycles is being revolutionized by the introduction of new catalysts that offer improved efficiency, selectivity, and substrate scope. A significant area of development is the use of N-heterocyclic silylene (NHSi) transition metal complexes. rsc.orgresearchgate.net These silicon analogues of N-heterocyclic carbenes (NHCs) are powerful ligands in catalysis, with applications in reactions like hydrosilylation. rsc.orgresearchgate.net For instance, the first electron-rich N-heterocyclic silylene (NHSi)-iron(0) complexes have been synthesized and shown to be effective in catalytic processes. acs.org

Another major advancement is the use of simple, earth-abundant catalysts for direct C–H bond silylation. Research has demonstrated that potassium tert-butoxide (KOt-Bu), an inexpensive and readily available base, can effectively catalyze the direct silylation of aromatic heterocycles with hydrosilanes. acs.orgnih.gov This method avoids the need for precious metal catalysts. acs.org The mechanism is believed to proceed via a radical chain pathway or through a pentacoordinate silicon intermediate. acs.orgacs.org

Furthermore, new catalytic systems are expanding the toolbox for creating complex silylated molecules. Iridium-catalyzed silylation and borylation of C-H bonds are enabling the stereoselective functionalization of complex molecules. escholarship.orgnih.gov Other novel approaches include borane-catalyzed intramolecular carboboration of silyl-alkynes and nickel-catalyzed remote functionalization, which provide access to diverse and functionalized silyl-heterocycles. wikipedia.org

Table 1: Novel Catalytic Systems for Silylation

| Catalytic System | Description | Key Advantages |

| N-Heterocyclic Silylene (NHSi) Complexes | Transition metal complexes (e.g., with Fe, Pd) using NHSi ligands. rsc.orgwikipedia.org | Powerful steering ligands for various transformations, including hydrosilylation and cross-coupling reactions. rsc.orgresearchgate.netwikipedia.org |

| Potassium tert-Butoxide (KOt-Bu) | An earth-abundant metal alkoxide used for direct C-H silylation of heterocycles. acs.org | Inexpensive, avoids precious metals, high regioselectivity. acs.orgnih.gov |

| Iridium-based Catalysts | Iridium complexes with specialized ligands for C-H silylation and borylation. escholarship.orgnih.gov | Enables highly stereoselective and rapid silylation of C-H bonds. nih.gov |

| Borane Catalysts | Borane-catalyzed intramolecular reactions of silyl-alkynes. | Provides access to diverse silyl-heterocycles through catalytic carboboration. |

Green Chemistry Approaches in Silylated Purine (B94841) Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of silylated purines, aiming to reduce environmental impact and improve sustainability. A prime example is the catalyst- and solvent-free synthesis of C6-azolyl purine nucleosides from unprotected 6-chloropurine (B14466) nucleosides, which offers a simple and environmentally benign alternative to traditional methods. rsc.org

The use of potassium tert-butoxide for C-H silylation aligns with green chemistry principles by utilizing an earth-abundant metal and producing only hydrogen gas (H₂) as a byproduct. acs.orgstanford.edu Additionally, research into mechanochemical synthesis, such as ball-milling, is providing solvent-free routes to fluorinated heterocycles, a technique that could be adapted for silylated purine synthesis.

Other green methodologies being explored include microwave-assisted synthesis, which can accelerate reaction times and improve yields, and the use of biocatalysis. unife.it These innovative approaches are moving the field towards more sustainable processes for producing these important chemical intermediates. unife.it

Expanding the Scope of Synthetic Applications of Bis(trimethylsilyl)purinones

The utility of bis(trimethylsilyl)purinones as synthetic intermediates is rapidly growing beyond simple substitutions. Researchers are now integrating these versatile building blocks into more complex and efficient synthetic strategies.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a powerful tool for building molecular complexity. nih.gov There is a growing trend to use MCRs for the synthesis of purine derivatives. For example, four-component reactions have been developed to generate bis-spirocyclohexane skeletons. nih.gov This approach allows for the rapid construction of complex heterocyclic systems, including those that are natural product-like. nih.gov The development of MCRs for creating substituted purines highlights a strategic direction for leveraging the reactivity of silylated purine precursors in efficient, one-pot procedures. rsc.org

Asymmetric Synthesis Utilizing Silylated Purine Intermediates

The creation of chiral molecules is crucial for the development of pharmaceuticals. Silylated purine intermediates are proving to be valuable in the field of asymmetric synthesis. A significant breakthrough is the use of enzyme-catalyzed dynamic kinetic resolution (DKR) for the one-pot asymmetric synthesis of substituted purine derivatives. researchgate.net This method allows for tunable regioselectivity, enabling the controlled synthesis of either N-9 or N-7 substituted purine esters with high enantiomeric purity. researchgate.netujs.edu.cn DKR protocols have been successfully applied to α-purine substituted alkanoic acids to generate chiral acyclic purine nucleoside analogues, which are precursors to important antiviral drugs like Tenofovir. ujs.edu.cnnih.gov

In parallel, transition metal-catalyzed methods are emerging for the stereoselective synthesis of chiral organosilicon compounds. rsc.org Techniques such as nickel-catalyzed enantioconvergent cross-couplings and iridium-catalyzed enantioselective C-H silylation are expanding the ability to create complex chiral structures from silylated precursors. nih.govrsc.orgnih.gov These methods are often tolerant of a wide variety of functional groups and proceed under mild conditions. nih.gov

Advanced Computational Methodologies for Predicting Silylated Purine Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of silylated purines. Density Functional Theory (DFT) is widely used to investigate reaction mechanisms and predict outcomes. nih.govrsc.org For instance, DFT calculations have been crucial in elucidating the radical and ionic pathways of KOt-Bu-catalyzed C-H silylation and explaining the observed regioselectivity. acs.orgstanford.educaltech.edu

Computational studies are also used to identify the most reactive sites on a purine ring for various reactions. By calculating parameters like atomic charges and frontier molecular orbital energies, researchers can predict which nitrogen or carbon atoms are most susceptible to electrophilic or nucleophilic attack. rsc.orgwjarr.com This predictive power helps in designing experiments and targeting specific isomers. rsc.org Looking forward, the application of machine learning and deep learning models is poised to accelerate the discovery of new reactions and the prediction of chemical reactivity for covalent compounds, reducing the time and cost associated with experimental screening. nih.gov

Exploration of New Chemical Reactivities and Transformations

Research continues to uncover novel reactivities and transformations for silylated purines, opening doors to new classes of compounds. Beyond traditional N-alkylation, chemists are exploring more challenging reactions. Direct C-H activation and silylation, for instance, allows for the functionalization of the purine core at positions that were previously difficult to access. rsc.org

New coupling reactions are also expanding the synthetic possibilities. For example, silylated purines can undergo regioselective modifications, and their derivatives can be used in subsequent coupling reactions to attach various functional groups. rsc.org Recent work has even shown unexpected C-H activation of adjacent alkyl groups during reactions of silylated alkynes. nih.gov The development of novel silylating reagents, such as HSi(OCH(CF₃)₂)₃, is enabling epimerization-free peptide bond formation via amino acid silyl (B83357) esters, showcasing new catalytic activity for aminosilanes. researchgate.net These explorations into new reactivities are fundamental to accessing novel purine derivatives for applications in medicine and materials science. rsc.orgnih.gov

Mechanistic Elucidation of Complex Silylation-Induced Transformations

The presence of trimethylsilyl (B98337) (TMS) groups at both the N1 and N9 positions of the purine ring in 1,9-bis(trimethylsilyl)-1H-purin-6(9H)-one significantly influences its reactivity, particularly in glycosylation reactions. The mechanistic pathways of these transformations, primarily within the framework of the silyl-Hilbert-Johnson reaction, are complex and have been the subject of detailed investigation. These studies aim to understand the factors governing regioselectivity and the formation of various isomers.

A key transformation of this compound is its reaction with a protected sugar, typically an acylated ribose or deoxyribose, in the presence of a Lewis acid catalyst. This reaction is a cornerstone of nucleoside synthesis. The generally accepted mechanism proceeds through several key steps:

Activation of the Sugar: The Lewis acid (e.g., SnCl₄, TMSOTf) coordinates to the anomeric acetyl group of the protected sugar. This activation facilitates the departure of the acetate (B1210297) group, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is highly electrophilic.

Nucleophilic Attack: The silylated purine, acting as a nucleophile, attacks the anomeric carbon of the oxocarbenium ion. The silylation of the purine nitrogen atoms increases their nucleophilicity compared to the non-silylated parent compound. The attack can occur from either the N9 or N7 position of the purine ring.

Regioselectivity (N9 vs. N7): The regiochemical outcome of the glycosylation is a critical aspect of the mechanism. For this compound, the reaction can theoretically yield N9- and N7-glycosylated products. The distribution of these isomers is influenced by several factors:

Reaction Temperature: Lower temperatures often favor the formation of the kinetically controlled product, which is typically the N7-isomer. Higher temperatures can lead to the thermodynamically more stable N9-isomer.

Lewis Acid: The nature and amount of the Lewis acid catalyst can influence the reaction pathway and the final product ratio.

Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the regioselectivity.

Deprotection: Following the formation of the N-glycosidic bond, the silyl groups are readily removed during aqueous workup, yielding the final nucleoside.

Research has shown that for some purine systems, the reaction can proceed through unexpected intermediates. For instance, studies on the nitration of protected purines have revealed the formation of an N7-nitramine intermediate that rearranges to the C2-nitro product, a process confirmed by NMR spectroscopy. While not a glycosylation, this highlights the potential for complex, multi-step pathways in purine chemistry that may involve initial attack at one nitrogen atom followed by rearrangement.

The table below summarizes the key mechanistic aspects of transformations involving this compound.

| Mechanistic Aspect | Description | Key Influencing Factors |

| Intermediate Formation | Formation of a resonance-stabilized oxocarbenium ion from the protected sugar. | Lewis acid catalyst, nature of the sugar protecting groups. |

| Nucleophilic Attack | Attack of the silylated purine on the anomeric carbon of the oxocarbenium ion. | Nucleophilicity of the silylated purine. |

| Regioselectivity | Formation of N9- and/or N7-glycosylated isomers. | Temperature, Lewis acid, solvent. |

| Potential for Rearrangements | Possibility of initial attack at one position followed by migration or rearrangement, as seen in other purine reactions. | Reaction conditions, inherent stability of intermediates. |

Q & A

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.